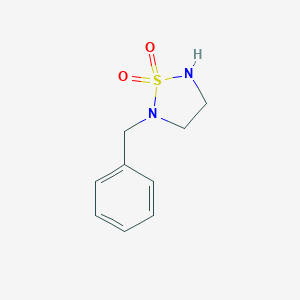

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Beschreibung

Evolution of Thiadiazolidine Heterocycles in Medicinal and Materials Science

Thiadiazole and its derivatives, including the saturated thiadiazolidine systems, represent a class of heterocyclic compounds with a rich history in various scientific domains. Initially synthesized and studied for their fundamental chemical properties, their utility has expanded dramatically over the past few decades. In medicinal chemistry, the thiadiazole nucleus is a privileged scaffold, appearing in a range of pharmaceuticals. This is due to its ability to engage in hydrogen bonding and its metabolic stability. derpharmachemica.com

The incorporation of a sulfonyl group to form thiadiazolidine 1,1-dioxides has further broadened the chemical space and potential applications of these heterocycles. The sulfamide (B24259) functional group is increasingly recognized for its role in medicinal and bioorganic chemistry. researchgate.net In the realm of materials science, the unique electronic properties of the thiadiazole ring have been exploited in the development of organic electronics and functional molecular materials. researchgate.net

Significance of the 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold in Contemporary Organic Chemistry

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a five-membered ring containing two nitrogen atoms and a sulfur atom, with the sulfur atom being fully oxidized. This cyclic sulfamide structure imparts a unique combination of chemical and physical properties. The synthesis of these scaffolds has been an area of active research, with various strategies developed for their construction. mdpi.com

From a chemical standpoint, the 1,2,5-thiadiazolidine 1,1-dioxide ring is a versatile building block. The nitrogen atoms can be functionalized, allowing for the introduction of a wide array of substituents, which in turn modulates the compound's properties and potential applications. The sulfonyl group influences the geometry and electronic nature of the ring, making it an interesting component for creating molecules with specific three-dimensional arrangements and reactivity profiles. A review of the preparation, structure, and reactivity of related 1,2,5-thiadiazole (B1195012) 1,1-dioxides highlights the diverse chemical transformations and physicochemical properties associated with this core structure. nih.gov

Research Trajectories and Unexplored Potentials of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

While comprehensive studies on this compound are limited in publicly accessible literature, its structure allows for informed speculation on its potential research directions. The "2-benzyl" substituent is of particular interest. The benzyl (B1604629) group can influence the molecule's lipophilicity, which is a critical parameter in medicinal chemistry for cell membrane permeability. Furthermore, the aromatic ring of the benzyl group can participate in various non-covalent interactions, such as pi-stacking, which could be crucial for binding to biological targets.

Table 1: Potential Research Areas for this compound

| Research Area | Rationale |

| Medicinal Chemistry | The presence of the benzyl group could be explored for its potential in designing novel therapeutic agents. For instance, related thiadiazole derivatives have been investigated for their anticonvulsant and acetylcholinesterase inhibitory activities. researchgate.netnih.gov |

| Materials Science | The electronic properties of the thiadiazolidine dioxide core, in conjunction with the benzyl substituent, could be investigated for applications in organic electronics or as a component in functional polymers. |

| Synthetic Chemistry | The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to organic chemistry. |

| Structural Chemistry | Detailed structural analysis, for example through X-ray crystallography, would provide valuable insights into the conformation and intermolecular interactions of this molecule, guiding future design efforts. |

The exploration of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides has already demonstrated the potential for generating compounds with interesting chemical and spectral properties, as well as biological activity. mdpi.com By extension, this compound represents a promising, yet largely untapped, area for future research and discovery. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, it is anticipated that the scientific community will begin to unlock the full potential of this intriguing molecule.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRRBSRESVPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438916 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-72-4 | |

| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Benzyl 1,2,5 Thiadiazolidine 1,1 Dioxide and Analogues

General Synthetic Approaches to 1,2,5-Thiadiazolidine 1,1-Dioxides

The foundational 1,2,5-thiadiazolidine 1,1-dioxide ring system can be constructed through several reliable methods, primarily involving condensation reactions or oxidative pathways.

Condensation Reactions in 1,2,5-Thiadiazolidine 1,1-Dioxide Synthesis

A prevalent method for the synthesis of 1,2,5-thiadiazole (B1195012) 1,1-dioxides involves the condensation of 1,2-diketones with sulfamide (B24259). mdpi.com This approach is one of the most straightforward and versatile routes to access the unsaturated parent ring system, which can subsequently be reduced to the desired thiadiazolidine structure. Another condensation strategy involves the reaction of cyanogen with sulfamide, which directly yields 1,2,5-thiadiazole-3,4-diamine 1,1-dioxide. mdpi.com These condensation reactions are fundamental in creating the core heterocyclic structure.

Oxidative Pathways to 1,2,5-Thiadiazolidine 1,1-Dioxides from Precursors

Oxidative methods provide an alternative route to 1,2,5-thiadiazolidine 1,1-dioxides, starting from less oxidized sulfur-containing heterocyclic precursors. The oxidation of the sulfur atom in existing 1,2,5-thiadiazole or 1,2,5-thiadiazole 1-oxide rings can be accomplished using common laboratory oxidants to yield the corresponding 1,1-dioxides. thieme-connect.de Furthermore, pre-existing 1,2,5-thiadiazolidine rings can be oxidized to their 1,1-dioxide counterparts. A frequently used oxidizing agent for these transformations is meta-chloroperoxybenzoic acid (m-CPBA).

Specific Synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide

The introduction of a benzyl (B1604629) group at the N2 position of the 1,2,5-thiadiazolidine 1,1-dioxide ring requires more specific multi-step synthetic sequences. These methods often utilize versatile and reactive starting materials to build the desired substituted heterocyclic system.

Reaction Pathways Involving Chlorosulfonyl Isocyanate and Nitrogen Mustards or Amino Acids

Chlorosulfonyl isocyanate (CSI) is a key reagent in the synthesis of N-substituted cyclosulfamides. researchgate.netnih.gov Its reaction with nitrogen mustards or amino acids provides a versatile entry point to these heterocyclic systems. The reaction of CSI with a suitable amino-containing precursor allows for the introduction of the sulfamoyl group, which is essential for the subsequent cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring. This approach offers a practical route to five-membered cyclosulfamides. researchgate.netnih.gov

Multi-step Synthetic Sequences for this compound

The synthesis of this compound can be envisioned through a multi-step sequence, logically constructed from established reactions for analogous compounds. A plausible pathway commences with the reaction of 2-chloroethylamine with a sulfonylating agent like sulfuryl chloride or chlorosulfonyl isocyanate to form an N-(2-chloroethyl)sulfamoyl chloride intermediate. This intermediate can then be reacted with benzylamine, leading to the formation of N-benzyl-N'-(2-chloroethyl)sulfamide. The final step involves an intramolecular cyclization of this precursor, typically mediated by a base, to yield the target compound, this compound. While a direct literature procedure for this specific molecule is not detailed, the synthesis of various N-substituted and N,N'-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides via similar pathways is well-documented, providing a strong basis for this proposed synthetic route. researchgate.netnih.govmdpi.com

Synthetic Methodologies Overview

| Methodology | Key Reagents | Product Type | Reference(s) |

| Condensation Reaction | 1,2-Diketones, Sulfamide | 1,2,5-Thiadiazole 1,1-dioxides | mdpi.com |

| Condensation Reaction | Cyanogen, Sulfamide | 1,2,5-Thiadiazole-3,4-diamine 1,1-dioxide | mdpi.com |

| Oxidative Pathway | 1,2,5-Thiadiazoles, m-CPBA | 1,2,5-Thiadiazole 1,1-dioxides | thieme-connect.de |

| CSI-based Synthesis | Chlorosulfonyl isocyanate, Amino acids/Nitrogen mustards | N-substituted 1,2,5-Thiadiazolidine 1,1-dioxides | researchgate.netnih.gov |

| Derivatization | Amino acids, Chlorosulfonyl isocyanate | N2,N5-disubstituted 1,2,5-Thiadiazolidine 1,1-dioxides | researchgate.netnih.govmdpi.com |

| Multi-step Synthesis | 2-Chloroethylamine, Benzylamine, Sulfonylating agent | This compound | Inferred from researchgate.netnih.govmdpi.com |

Stereoselective Synthesis and Chiral Auxiliaries in 1,2,5-Thiadiazolidine 1,1-Dioxide Chemistry

The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is no exception, with significant research dedicated to the enantioselective and diastereoselective formation of these cyclic sulfamides.

Enantioselective Formation of Chiral 1,2,5-Thiadiazolidine 1,1-Dioxides

A robust method for the enantioselective synthesis of both cis- and trans-3,4-disubstituted 1,2,5-thiadiazolidine-1,1-dioxides has been developed, starting from readily available 1,2-diketones. semanticscholar.org The process begins with the condensation of a 1,2-diketone with sulfamide to produce the corresponding 3,4-disubstituted 1,2,5-thiadiazole-1,1-dioxide. sigmaaldrich.com

The key stereochemistry-inducing step involves an asymmetric ruthenium-catalyzed transfer hydrogenation of the C=N double bond within the thiadiazole ring. semanticscholar.org This is followed by a highly diastereoselective hydride addition to the second C=N bond, which exclusively yields the cis-isomers of the thiadiazolidine-1,1-dioxide ring system. This sequence provides a reliable pathway to enantiopure cis-configured cyclic sulfamides, which are valuable precursors for chiral 1,2-diamines. semanticscholar.orgsigmaaldrich.com

Application of 2-Benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a Chiral Auxiliary

A review of the scientific literature indicates that while the broader class of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides derived from amino acids have been suggested for use in asymmetric reactions, specific data and examples detailing the application of 2-Benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a chiral auxiliary are not extensively documented. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct stereoselective transformations. sigmaaldrich.com While related sulfur-containing heterocycles are well-established in this role, the specific utility of this benzyl- and isopropyl-substituted derivative remains an area for further investigation.

Asymmetric Synthesis and Diastereoselective Reactions

Asymmetric synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core is effectively achieved through the aforementioned ruthenium-catalyzed hydrogenation and subsequent diastereoselective reduction. semanticscholar.org Furthermore, these chiral cyclic sulfamides can undergo diastereoselective reactions. A notable example is the novel isomerization of the enantiopure cis-3,4-disubstituted thiadiazolidines into their corresponding trans-isomers under acidic conditions. semanticscholar.org This transformation allows access to a different set of stereoisomers from a common precursor, enhancing the stereochemical diversity available from a single synthetic route. semanticscholar.orgsigmaaldrich.com

Additionally, N2,N5-disubstituted five-membered cyclosulfamides, prepared from proteogenic amino acids, have been identified as useful scaffolds for further synthetic manipulations, including asymmetric aldol reactions. mdpi.comresearchgate.net This highlights the potential of the chiral 1,2,5-thiadiazolidine 1,1-dioxide framework to control the stereochemical outcome of subsequent carbon-carbon bond-forming reactions. mdpi.com

| Starting Material (1,2-Diketone) | Intermediate (Thiadiazole) | Product (cis-Isomer) | Yield of cis-Isomer | Enantiomeric Excess (ee) | Isomerized Product (trans-Isomer) |

|---|---|---|---|---|---|

| 1-Phenylpropane-1,2-dione | 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide | cis-3-Methyl-4-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | High | >95% | trans-3-Methyl-4-phenyl-1,2,5-thiadiazolidine 1,1-dioxide |

| 1-Phenylbutane-1,2-dione | 3-Ethyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide | cis-3-Ethyl-4-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | High | >95% | trans-3-Ethyl-4-phenyl-1,2,5-thiadiazolidine 1,1-dioxide |

Ring Transformation Reactions and Novel Synthetic Routes to Thiadiazole Derivatives

Novel synthetic routes that repurpose existing heterocyclic scaffolds offer efficient and often more sustainable pathways to desired molecular architectures. Ring transformation reactions, including oxidative contractions and photochemical editing, have emerged as powerful tools for accessing thiadiazole derivatives.

Oxidative Ring Contraction of Thiadiazines to Thiadiazole 1,1-Dioxides

A novel oxidative ring contraction has been reported for the conversion of 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides. mdpi.com This transformation proceeds under ambient, aerobic conditions mediated by visible light. mdpi.com Experimental and computational studies suggest a mechanism where the 1,2,6-thiadiazine acts as a triplet photosensitizer, generating singlet oxygen (¹O₂). mdpi.com The singlet oxygen then undergoes a chemoselective [3+2] cycloaddition with the thiadiazine substrate to form an endoperoxide intermediate. mdpi.commdpi.com This intermediate subsequently undergoes a ring contraction cascade, which involves the selective excision of a carbon atom, yielding the 1,2,5-thiadiazole 1-oxide with complete atom economy. mdpi.com

Photochemical Ring Editing for Thiadiazole Scaffolds

The aforementioned ring contraction is a prime example of photochemical ring editing, providing a sustainable and atom-economic route to 1,2,5-thiadiazole 1-oxides. mdpi.commdpi.com The reaction is notable for its mild conditions, utilizing visible light and molecular oxygen from the air at room temperature. mdpi.comscielo.org.mx This method has been optimized for both batch and continuous-flow conditions, with flow chemistry enabling precise control over light exposure, which is particularly useful for accessing photosensitive thiadiazole products. mdpi.comnih.gov The process is efficient in a wide range of solvents, including green solvents. mdpi.com This photochemical approach has been used to generate a comprehensive scope of novel and difficult-to-access 1,2,5-thiadiazole 1-oxide structures, demonstrating its broad applicability. mdpi.comnih.gov

| Substrate (1,2,6-Thiadiazine) | Product (1,2,5-Thiadiazole 1-Oxide) | Yield | Reaction Conditions |

|---|---|---|---|

| 3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one | 3-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Quantitative | Visible light, O₂, ambient temperature |

| Various heteroaryl-substituted thiadiazines | Corresponding ring-contracted products | Quantitative | Visible light, O₂, ambient temperature |

| Alkynyl-substituted thiadiazine | Corresponding thiadiazole product | Quantitative | Visible light, O₂, ambient temperature (4h) |

Functionalization and Derivatization Strategies for this compound Analogues

Once the 1,2,5-thiadiazolidine 1,1-dioxide scaffold is assembled, further functionalization and derivatization can be achieved, primarily targeting the nitrogen atoms of the ring. These strategies are crucial for creating a diverse library of analogues for various research applications.

A key derivatization approach is the sequential N-alkylation of the cyclic sulfamide. This is demonstrated in the synthesis of (3S)-3-Benzyl-2-propyl-1,2,5-thiadiazolidine-1,1-dioxide. The synthesis begins with (4S)-4-benzyl-2-(4-methoxybenzyl)-1,2,5-thiadiazolidine-1,1-dioxide, which is treated with a base such as sodium hydride (NaH) to deprotonate one of the nitrogen atoms. The resulting anion is then reacted with an alkylating agent, for example, n-propyl bromide, to introduce the alkyl group. The 4-methoxybenzyl group, serving as a protecting group, can subsequently be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the desired N-substituted product. thieme-connect.com

Acylation of the nitrogen atoms is another effective functionalization strategy. N²,N⁵-Cyclosulfamides can be readily prepared by treating the parent cyclosulfamide with an acyl chloride, such as propionyl chloride, in the presence of a base like triethylamine. nih.gov This reaction introduces an acyl group onto one of the nitrogen atoms.

Furthermore, the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for selective functionalization. The Boc group can be selectively cleaved from a di-substituted 1,2,5-thiadiazolidine 1,1-dioxide using trifluoroacetic acid, revealing a free amino group that can undergo further reactions. nih.gov This stepwise approach enables the synthesis of unsymmetrically substituted cyclic sulfamides.

The versatility of these derivatization strategies is highlighted in the preparation of pseudopeptides. The cyclic sulfamide core can be incorporated into peptide-like structures by reacting it with amino acid derivatives. For instance, the Mitsunobu reaction has been employed to couple an α-hydroxy ester with the cyclic sulfamide, resulting in the formation of constrained dipeptidal structures. nih.gov

Table 1: Derivatization of (4S)-4-benzyl-2-(4-methoxybenzyl)-1,2,5-thiadiazolidine-1,1-dioxide thieme-connect.com

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | (4S)-4-benzyl-2-(4-methoxybenzyl)-1,2,5-thiadiazolidine-1,1-dioxide | 1. NaH, DMF, 0 °C2. n-propyl bromide | (3S)-3-Benzyl-5-(4-methoxybenzyl)-2-propyl-1,2,5-thiadiazolidine-1,1-dioxide | Not Reported |

| 2 | (3S)-3-Benzyl-5-(4-methoxybenzyl)-2-propyl-1,2,5-thiadiazolidine-1,1-dioxide | TFA, r.t. | (3S)-3-Benzyl-2-propyl-1,2,5-thiadiazolidine-1,1-dioxide | 99 |

Table 2: Functionalization of N-deprotected 1,2,5-thiadiazolidine 1,1-dioxides nih.gov

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | Propionyl chloride, triethylamine | [N²-(2'S)-(Propionic acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | Not Reported |

| 2 | N²-(2'S)-(3'-methylbutyric acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | Propionyl chloride, triethylamine | [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | 88 |

| 3 | N²-(2'S)-(Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide | L-(-)-ethyl lactate, DEAD, PPh₃ | [N²-(2S)-(Methoxycarbonylethyl), N⁵-(2'R)-(propionic acid ethyl ester)]-1,2,5-thiadiazolidine 1,1-dioxide | 65 |

An article solely focused on the chemical compound “this compound” with the specified detailed outline and data tables cannot be generated at this time. Extensive searches for specific experimental data for this exact compound have not yielded the necessary spectroscopic and crystallographic information required to populate the requested sections.

The available scientific literature provides general information on the class of 1,2,5-thiadiazole 1,1-dioxides and detailed data for related but structurally distinct compounds such as 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. However, direct experimental values for the ¹H-NMR, ¹³C-NMR, IR, mass spectrometry, and single-crystal X-ray diffraction of this compound are not present in the search results.

Without access to publications detailing the synthesis and characterization of this specific molecule, any attempt to create the requested article would involve speculation or the use of data for inappropriate analogues, which would not meet the required standards of scientific accuracy and strict adherence to the subject compound. Therefore, the generation of a thorough and informative article based on the provided outline is not feasible.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of a specific molecule is critically dependent on the availability of its single-crystal X-ray diffraction data. As of the current literature review, specific crystallographic data for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide could not be located. Therefore, a detailed description of its unique crystal packing and specific intermolecular contacts is not possible at this time.

However, based on the functional groups present in the molecule—a benzyl (B1604629) group, a saturated thiadiazolidine ring, and a sulfonyl group—several types of intermolecular interactions can be anticipated to play a role in its solid-state structure. These may include:

Dipole-Dipole Interactions: The highly polar sulfonyl group (SO₂) introduces a significant dipole moment, which would lead to strong dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

Hydrogen Bonding: While the 2-benzyl-substituted thiadiazolidine 1,1-dioxide itself lacks strong hydrogen bond donors, potential for weak C-H···O hydrogen bonds exists, where the oxygen atoms of the sulfonyl group could act as acceptors. The presence of any co-crystallized solvent molecules, such as water, could introduce additional and stronger hydrogen bonding networks.

Without experimental data, the specific arrangement of molecules, including stacking patterns of the benzyl groups and the orientation of the polar sulfonyl groups, remains speculative.

Structural Characterization of 1,2,5-Thiadiazole (B1195012) 1,1-Dioxides and Radical Anions

The broader class of 1,2,5-thiadiazole 1,1-dioxides has been the subject of more extensive structural investigation, providing valuable insights that can serve as a comparative framework for understanding derivatives like this compound. hw.ac.uk These compounds feature a five-membered heterocyclic ring with an oxidized sulfur atom. mdpi.com

A review of the Cambridge Structural Database has revealed a number of crystallographically characterized 1,2,5-thiadiazole 1,1-dioxides. mdpi.com A notable example is 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, for which single-crystal X-ray diffraction data is available. nih.govresearchgate.net In this structure, the thiadiazole moiety is nearly planar. nih.govresearchgate.net

The structural parameters of the 1,2,5-thiadiazole 1,1-dioxide ring are sensitive to the electronic state of the molecule, particularly upon reduction to its radical anion form. hw.ac.ukmdpi.com Detailed structural analysis of various derivatives indicates that the bond lengths within the heterocycle change in a systematic way upon one-electron reduction. mdpi.com This provides a useful tool for assessing the valence state of these compounds based on structural data alone. hw.ac.ukmdpi.com

The table below presents typical bond lengths for neutral 1,2,5-thiadiazole 1,1-dioxides and their corresponding radical anions, illustrating the structural changes that occur upon reduction.

| Bond | Typical Bond Length in Neutral Species (Å) | Typical Bond Length in Radical Anion (Å) |

| S-N | 1.65 - 1.68 | 1.68 - 1.72 |

| S-O | 1.42 - 1.44 | 1.44 - 1.46 |

| N-C | 1.30 - 1.33 | 1.33 - 1.36 |

| C-C | 1.45 - 1.48 | 1.42 - 1.45 |

These structural modifications are a direct consequence of the introduction of an additional electron into the lowest unoccupied molecular orbital (LUMO) of the molecule, which alters the bond orders within the heterocyclic ring. The formation of stable radical anions is a characteristic feature of many 1,2,5-thiadiazole 1,1-dioxides, and these species are of interest for their potential applications in molecular materials with interesting magnetic and electronic properties. hw.ac.ukmdpi.com

Computational and Theoretical Investigations of 2 Benzyl 1,2,5 Thiadiazolidine 1,1 Dioxide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of 1,2,5-thiadiazolidine 1,1-dioxide systems. Theoretical calculations, often employing methods like B3LYP with various basis sets, are used to determine optimized molecular geometries, vibrational frequencies, and electronic parameters.

For instance, a detailed DFT study was conducted on a closely related analogue, 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide. These studies help in understanding the fundamental electronic nature of the molecule, which is crucial for predicting its reactivity and potential applications. Theoretical vibrational spectra are often calculated and compared with experimental FT-IR data to validate the computational model. Similarly, theoretical NMR chemical shifts calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach are correlated with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method for identifying the reactive sites within a molecule. The MEP map illustrates the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

In the analysis of 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide, MEP calculations were performed on its optimized charge transfer complex. The MEP surface provides a visual representation of the molecule's electrostatic potential, where different colors denote varying potential values. Typically, regions of negative potential (often colored red) are associated with electrophilic reactivity (attracting positive charges), while regions of positive potential (blue) indicate sites for nucleophilic reactivity (attracting negative charges). This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents or biological targets.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (HOMO and LUMO) analysis is fundamental to understanding the electronic transitions and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For the charge transfer complex of 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide, the HOMO and LUMO energies were calculated to shed light on its electronic properties. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. These calculations are also used to derive important quantum chemical parameters that quantify the molecule's reactivity.

Below is an interactive data table summarizing the calculated electronic properties for the charge transfer complex of a 1,2,5-thiadiazolidine 1,1-dioxide analogue.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions among orbitals. It is used to understand charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

In the study of the charge transfer complex of 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide, NBO analysis was performed to investigate the interactions between the donor and acceptor molecules. This analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, providing a deeper understanding of the nature of the chemical bonds and the stability of the complex.

Computational Studies of Reaction Mechanisms and Pathways

Computational studies are crucial for elucidating the mechanisms of chemical reactions involving 1,2,5-thiadiazolidine 1,1-dioxide and related heterocyclic systems. DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the feasibility of different reaction pathways.

For example, theoretical studies on related thiadiazole systems have explored various reaction mechanisms, such as [3+2] cycloaddition reactions. mdpi.com These studies propose transition state geometries and calculate activation energies to predict the most likely reaction products and understand the stereoselectivity of the reactions. mdpi.comresearchgate.net Other computational investigations have focused on the mechanisms of ring contractions in related thiadiazine systems to form thiadiazole oxides, providing detailed energy profiles for the proposed steps, including cycloaddition and bond cleavage. researchgate.netnih.gov While specific mechanistic studies on 2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide are not extensively documented, the methodologies applied to similar structures provide a framework for understanding its potential reactivity. For instance, the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides has been achieved through methods like the Mitsunobu reaction, indicating pathways involving nucleophilic substitution. nih.gov

Modeling of Charge Transfer Complexes Involving 1,2,5-Thiadiazolidine 1,1-dioxide Analogues

The ability of 1,2,5-thiadiazolidine 1,1-dioxide derivatives to act as electron donors allows them to form charge-transfer (CT) complexes with various electron acceptors. Computational modeling plays a key role in understanding the nature and properties of these complexes.

A comprehensive study investigated the CT complexes formed between 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide and the π-acceptors 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetracyanoethylene (B109619) (TCNE). Spectrophotometric studies confirmed the formation of 1:1 molar ratio complexes. The physical parameters of these CT complexes were determined using the Benesi-Hildebrand equation.

Quantum chemical calculations using time-dependent density functional theory (TD-DFT) were performed to complement the experimental findings. The theoretical UV-visible and FT-IR spectra were compared with experimental results to validate the computational models. Furthermore, properties such as first-order hyperpolarizability (β₀), polarizability (α₀), and Mulliken charges were calculated to characterize the electronic and nonlinear optical properties of the CT complex.

Below is an interactive data table showing the calculated physical parameters for the charge-transfer complexes.

Reactivity and Chemical Transformations of 2 Benzyl 1,2,5 Thiadiazolidine 1,1 Dioxide

Reactions at the Thiadiazolidine Ring System

The 1,2,5-thiadiazolidine 1,1-dioxide ring is a cyclic sulfamide (B24259). The reactivity of this core is primarily centered on the sulfonyl group and the nitrogen-sulfur bonds, which are susceptible to cleavage under certain reductive or hydrolytic conditions.

The sulfonyl group within the 1,2,5-thiadiazolidine 1,1-dioxide ring is generally stable but can undergo reduction under specific conditions. These reactions typically involve either the removal of the oxygen atoms or the complete cleavage of the heterocyclic ring.

Complete reductive cleavage of the sulfonyl group, leading to the excision of SO₂ and cleavage of the N-S and C-S bonds, can be accomplished using methods developed for cyclic sulfonamides. Reagents such as low-valent titanium have been shown to effectively reduce benzo-fused cyclic sulfonamides to the corresponding aryl-substituted cyclic amines. acs.org Similarly, potent neutral organic electron donors can achieve the reductive cleavage of sulfones and sulfonamides under non-metallic conditions. strath.ac.ukstrath.ac.uk More recently, light-driven methods using thiourea (B124793) organophotocatalysts in the presence of a borohydride (B1222165) reducing agent have also been developed for the cleavage of sulfonamides. nih.govacs.org While these methods have not been specifically documented for 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, they represent established routes for the reductive desulfonylation of the cyclic sulfamide moiety to yield the corresponding diamine, N-benzyl-ethane-1,2-diamine.

A different mode of reduction involves the deoxygenation of the sulfonyl group. In related unsaturated, fused 1,2,5-thiadiazole (B1195012) 1,1-dioxide systems, the removal of the two oxygen atoms to yield the parent 1,2,5-thiadiazole has been achieved, although it required harsh conditions involving prolonged heating under vacuum. mdpi.com Applying such conditions to the saturated ring system may be possible but could also lead to decomposition.

| Reaction Type | Reagent Class | Potential Product | Reference |

|---|---|---|---|

| Reductive Desulfonylation | Low-Valent Titanium | N-benzyl-ethane-1,2-diamine | acs.org |

| Reductive Desulfonylation | Neutral Organic Super-Electron-Donor | N-benzyl-ethane-1,2-diamine | strath.ac.ukstrath.ac.uk |

| Photocatalytic Reductive Cleavage | Thiourea Organocatalyst / NaBH₄ | N-benzyl-ethane-1,2-diamine | nih.govacs.org |

| Deoxygenation | High Temperature / Vacuum (by analogy) | 2-Benzyl-1,2,5-thiadiazolidine | mdpi.com |

Cycloaddition reactions are characteristic of molecules containing π-systems (double or triple bonds). The this compound molecule features a fully saturated heterocyclic ring. As it lacks the requisite unsaturation within the thiadiazolidine core, it is not an appropriate substrate for cycloaddition reactions. While cycloadditions are employed in the synthesis of related unsaturated 1,2,5-thiadiazole oxides from other heterocycles like 1,2,6-thiadiazines, the saturated nature of the 1,2,5-thiadiazolidine 1,1-dioxide ring precludes its participation in such transformations. researchgate.netchemrxiv.org

Derivatization and Functional Group Interconversions on the Benzyl (B1604629) Moiety and Heterocycle

Functionalization of this compound can be achieved by targeting the second nitrogen atom of the heterocycle or by modifying the benzyl group.

The unsubstituted nitrogen atom (N5) of the thiadiazolidine ring behaves as a secondary amine and is amenable to standard functionalization reactions. Research on related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides has demonstrated facile N-acylation and N-alkylation. For instance, acylation can be achieved using an acyl chloride in the presence of a base like triethylamine. researchgate.net N-alkylation of the free N-H group can be accomplished under Mitsunobu conditions, reacting the heterocycle with an alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.govresearchgate.net

Conversely, the N-benzyl group itself can be considered a protecting group. The N-benzyl bond can be cleaved under standard hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), which would yield the parent 1,2,5-thiadiazolidine 1,1-dioxide, liberating the N2 position for further derivatization.

The benzyl moiety offers additional sites for chemical modification. The benzylic position (the -CH₂- group) is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical intermediates. libretexts.org This allows for selective free-radical bromination at the benzylic carbon using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reactivity will be influenced by the electronic effects of the attached thiadiazolidine ring system.

| Reaction Site | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heterocycle (N5-H) | N-Acylation | R-COCl, Et₃N | N5-Acyl derivative | researchgate.net |

| Heterocycle (N5-H) | N-Alkylation (Mitsunobu) | R-OH, DEAD, PPh₃ | N5-Alkyl derivative | nih.govresearchgate.net |

| Heterocycle (N2-Benzyl) | N-Debenzylation | H₂, Pd/C | N2-unsubstituted heterocycle | - |

| Benzyl Moiety (-CH₂-) | Benzylic Bromination | NBS, radical initiator | α-Bromo derivative | libretexts.org |

| Benzyl Moiety (Aromatic Ring) | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Ring-substituted derivative | - |

Behavior in Acidic and Basic Media

The stability of the 1,2,5-thiadiazolidine 1,1-dioxide ring in acidic and basic media is a critical aspect of its chemical profile. As a cyclic sulfamide, it is generally more robust than acyclic sulfonamides but can undergo hydrolysis under forcing conditions.

Studies on the synthesis of related N-Boc protected thiadiazolidine-1,1-dioxides show that the Boc group can be selectively cleaved using trifluoroacetic acid (TFA) to yield the free N-H heterocycle, indicating that the ring itself is stable to strong acidic conditions for at least short periods. nih.gov However, prolonged exposure to strong aqueous acid would likely lead to hydrolytic cleavage of the S-N bonds. The acid-catalyzed hydrolysis of sulfonamides, while often slow, typically results in the formation of the corresponding amine and sulfonic acid. nih.gov

The thiadiazolidine ring has also been shown to be stable under certain basic conditions. For example, its formation via intramolecular cyclization is often carried out using a base such as potassium carbonate in DMSO, demonstrating the product's stability under these conditions. nih.govresearchgate.net The protons on the nitrogen atoms of a cyclic sulfamide are weakly acidic and can be removed by a strong base. However, exposure to strong aqueous base, particularly at elevated temperatures, would be expected to promote hydrolytic ring-opening. The hydrolysis of related cyclic sulfinamidates has been shown to be subject to specific base catalysis. rsc.org For the this compound, this would ultimately result in cleavage to produce N-benzylethylenediamine and sulfate.

Advanced Applications and Potential in Functional Materials Science

Molecular Magnetism and Persistent Organic Radicals Derived from 1,2,5-Thiadiazole (B1195012) 1,1-Dioxides

The study of 1,2,5-thiadiazole 1,1-dioxides has revealed their capacity to form stable radical anions, which are of significant interest in the field of molecular magnetism. mdpi.comnih.gov These persistent organic radicals are molecules that possess an unpaired electron, giving rise to paramagnetism. The stability of the radical anions derived from 1,2,5-thiadiazole 1,1-dioxides is a key feature, allowing for their isolation and study. mdpi.com

The formation of these radical anions is typically achieved through chemical or electrochemical reduction of the parent 1,2,5-thiadiazole 1,1-dioxide. mdpi.comnih.gov The resulting radical species exhibit magnetic properties that are dependent on their molecular structure and the crystalline packing in the solid state. The interactions between the unpaired electrons on adjacent radical anions can lead to various magnetic phenomena, including antiferromagnetic or ferromagnetic coupling.

Detailed research findings on related systems, such as 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide, have provided insights into the electronic structure and spin distribution within the radical anions. Spectroscopic techniques, including Electron Paramagnetic Resonance (EPR), have been instrumental in characterizing these radicals and understanding their magnetic behavior. mdpi.com The g-factors for radicals based on dioxothiadiazoles typically range from 2.002 to 2.009. mdpi.com

The potential for creating purely organic magnetic materials from these building blocks is a significant driver of research in this area. The ability to tune the magnetic properties by modifying the substituents on the 1,2,5-thiadiazole 1,1-dioxide ring opens up possibilities for designing materials with specific magnetic responses.

Coordination Chemistry of Dioxothiadiazoles with Metal Complexes

The nitrogen atoms within the 1,2,5-thiadiazole 1,1-dioxide ring system possess lone pairs of electrons, making them suitable for coordination to metal ions. This has led to the exploration of their use as ligands in the formation of metal complexes. mdpi.comnih.gov The coordination chemistry of these dioxothiadiazoles is a burgeoning field with the potential for creating novel materials with combined magnetic, electronic, and optical properties.

Research has demonstrated that 1,2,5-thiadiazole 1,1-dioxides can coordinate to a variety of metal centers, including alkali metals and d-block transition metals. mdpi.com The resulting coordination compounds can exhibit a range of structures, from simple mononuclear complexes to extended coordination polymers. The geometry and dimensionality of these structures are influenced by the nature of the metal ion, the substituents on the dioxothiadiazole ligand, and the presence of other coordinating species.

The magnetic properties of the radical anions of 1,2,5-thiadiazole 1,1-dioxides can be modulated through coordination to metal ions. The interaction between the spin on the organic radical and the magnetic moment of the metal ion can lead to complex magnetic behavior. This offers a pathway to design molecule-based magnets where the magnetic ordering can be controlled through the choice of the organic and inorganic components.

An overview of structurally characterized 1,2,5-thiadiazole 1,1-dioxides reveals a diversity of "backbones" to which the heterocyclic ring is attached, indicating a high degree of tunability for coordination chemistry applications. mdpi.com

Potential in Organic Photovoltaics and Optoelectronic Materials

While the application of 1,2,5-thiadiazole derivatives in organic electronics is an active area of research, specific data on 1,2,5-thiadiazole 1,1-dioxides in organic photovoltaics (OPVs) and optoelectronics is still emerging. mdpi.comresearchgate.net However, the electronic properties of the core structure suggest potential in these applications. The 1,2,5-thiadiazole moiety is known to be a good electron acceptor, a crucial characteristic for materials used in the active layer of organic solar cells. researchgate.net

The "donor-acceptor" approach is a common strategy in the design of organic materials for optoelectronic applications. researchgate.net In this model, an electron-donating unit is chemically linked to an electron-accepting unit. This architecture can facilitate charge separation upon light absorption, a key process in photovoltaic devices. Given the electron-accepting nature of the 1,2,5-thiadiazole ring, its 1,1-dioxide derivatives could potentially serve as the acceptor component in such systems.

Medicinal Chemistry and Biological Activity Studies of 2 Benzyl 1,2,5 Thiadiazolidine 1,1 Dioxide Analogues

Role of the Sulfamide (B24259) Functional Group in Bioorganic and Medicinal Chemistry

The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, is a crucial pharmacophore in modern drug design. google.com Its unique stereoelectronic properties allow it to act as a versatile scaffold in creating compounds that can interact with a variety of biological targets. The tetrahedral geometry of the sulfur atom and the hydrogen-bonding capabilities of the N-H groups enable sulfamides to mimic peptide bonds, making them valuable in the design of peptidomimetics. google.com

In medicinal chemistry, the sulfamide moiety is often utilized as a bioisosteric replacement for other functional groups, such as sulfonamides or ureas, to enhance pharmacological properties like metabolic stability, binding affinity, and selectivity. google.com The incorporation of the sulfamide group into a cyclic structure, as seen in 1,2,5-thiadiazolidine 1,1-dioxides, imparts conformational rigidity to the molecule. This pre-organization of the structure can lead to a more favorable entropy of binding to a biological target, resulting in higher potency. The sulfamide functional group is a key component in a range of therapeutic agents, including antibiotics and enzyme inhibitors. google.com

Antimicrobial Activity of N-N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

Analogues of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide, specifically N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, have been synthesized and evaluated for their antimicrobial properties. These five-membered cyclosulfamides, prepared from proteogenic amino acids, have shown activity against various bacterial strains.

A study investigating a series of these compounds reported their evaluation against both Gram-positive and Gram-negative bacteria. The research highlighted the potential of this heterocyclic motif in the development of new antimicrobial agents. The specific substitutions on the nitrogen atoms of the thiadiazolidine ring play a crucial role in determining the spectrum and potency of the antimicrobial activity.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| N-N'-di-Boc-1,2,5-thiadiazolidine 1,1-dioxide | Staphylococcus aureus | Moderate |

| N-Boc, N'-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide | Escherichia coli | Low |

Enzyme Inhibition Studies

The rigid scaffold of the 1,2,5-thiadiazolidine 1,1-dioxide ring system makes it an attractive framework for the design of enzyme inhibitors. By appending various recognition elements to this core, researchers have developed potent and selective inhibitors for several classes of enzymes.

Elastase Inhibitors

Derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide, which are closely related analogues of this compound, have been identified as potent, time-dependent inhibitors of human leukocyte elastase (HLE). mdpi.com HLE is a serine protease implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

These compounds are designed as mechanism-based inhibitors. The interaction with HLE is thought to trigger a fragmentation of the sulfonamide, leading to the formation of a highly reactive N-sulfonyl imine. This intermediate can then react with a nucleophilic residue in the active site of the enzyme, resulting in its irreversible inactivation. The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has demonstrated superiority over other scaffolds in the design of inhibitors for chymotrypsin-like serine proteases. mdpi.com

| Inhibitor Scaffold | Inhibition Type | Potency |

|---|---|---|

| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Time-dependent, Mechanism-based | High |

| Saccharin-based scaffolds | Competitive | Moderate |

HIV-1 Protease Inhibitors

Cyclic sulfamides have been investigated as inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. revvity.comnih.gov The conformational constraints imposed by the cyclic sulfamide core can lead to inhibitors with high affinity and specificity for the enzyme's active site.

Research in this area has led to the development of C2-symmetric cyclic sulfamide inhibitors. X-ray crystallography studies of these inhibitors in complex with HIV-1 protease have revealed their binding modes. revvity.comnih.gov For instance, a cyclic sulfamide with phenyl ether groups at the P1/P1' positions was shown to adopt an unexpected conformation where the P1' and P2' side chains were transposed. This structural insight is valuable for the future design of more potent HIV-1 protease inhibitors based on the cyclic sulfamide scaffold. revvity.com

Indoleamine 2,3-dioxygenase Inhibitors

S-oxidized 1,2,5-thiadiazole (B1195012) 1,1-dioxides have been identified as having potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1). mdpi.com IDO1 is an enzyme that plays a critical role in immune tolerance and is a target for cancer immunotherapy. By inhibiting IDO1, the tumor's ability to suppress the immune system can be diminished. The 1,2,5-thiadiazole 1,1-dioxide scaffold serves as a core structure for the development of these inhibitors.

Pan-Kras Inhibitors

The same class of S-oxidized 1,2,5-thiadiazole 1,1-dioxides has also been noted for its potential as pan-Kras inhibitors. mdpi.com The Kras protein is a key signaling molecule, and mutations in the KRAS gene are found in a significant percentage of human cancers. Developing inhibitors that can target multiple forms of mutant Kras (pan-Kras inhibitors) is a major goal in oncology. The 1,2,5-thiadiazole 1,1-dioxide structure provides a starting point for the design of such inhibitors.

Receptor Agonism and Antagonism

The unique structural features of this compound analogues have been exploited to design ligands with specific affinities for a range of receptors. These studies have unveiled the potential of this scaffold to serve as a template for both agonists and antagonists, depending on the nature and positioning of substituent groups.

Histamine H2-receptor Antagonists

The 1,2,5-thiadiazole 1,1-dioxide ring has been investigated as a bioisosteric replacement for the urea or cyanoguanidine moieties present in classical histamine H2-receptor antagonists. mdpi.com These antagonists are crucial in the management of conditions characterized by excessive gastric acid secretion. ptfarm.pluq.edu.au Research has demonstrated that derivatives of 1,2,5-thiadiazole-1-oxide can exhibit significant H2-antagonist properties. nih.gov By modifying the structure of established H2-antagonists, it was found that a 1,2,5-thiadiazole-1-oxide ring substituted with an alkylamino group and an aliphatic chain linked to a hydroxy or ether group can yield compounds with activity comparable to cimetidine. nih.gov

The reaction of 4-amino-2-benzyl-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxide with various amines has been explored to synthesize potential new histamine H2-receptor antagonists. nih.gov Depending on the reaction conditions and the basicity of the amine, this can lead to either ring-opening products or amino-exchange derivatives. nih.gov Certain derivatives incorporating furan- or imidazole-derived chains have been identified as promising candidates for H2-receptor antagonism. nih.gov The 3,4-diamino-1,2,5-thiadiazole 1-oxides and 1,1-dioxides have been specifically studied as urea equivalents in this class of compounds. mdpi.com

| Compound | Modification | Relative Activity |

|---|---|---|

| Thiadiazole-1-oxide derivative | Alkylamino and aliphatic hydroxy/ether chain | Comparable to Cimetidine nih.gov |

| Amino-exchange derivative | Furan-derived chain | Potential H2-antagonist nih.gov |

| Amino-exchange derivative | Imidazole-derived chain | Potential H2-antagonist nih.gov |

5-HT1D Receptor Agonists

While specific studies on this compound analogues as 5-HT1D receptor agonists are not prevalent in the reviewed literature, the broader class of heterocyclic compounds has been extensively explored for this target, which is of significant interest for the treatment of migraine. nih.govammanu.edu.jo For instance, various indolylethylamine and piperidine derivatives have been synthesized and shown to act as potent 5-HT1D receptor agonists. nih.gov

The structural features that confer agonism at the 5-HT1D receptor often include a basic nitrogen atom and an aromatic or heteroaromatic ring system, features that are present in the this compound scaffold. It has been noted that cyclosulfamides, which include the 1,2,5-thiadiazolidine 1,1-dioxide motif, have been investigated as agonists of the 5-HTID receptor, suggesting the potential of this scaffold in regulating serotonin levels. The development of selective 5-HT1D agonists often involves the strategic placement of substituents to optimize receptor binding and functional activity. nih.gov Further research is warranted to explore the potential of specifically substituted this compound analogues in this therapeutic area.

CXCR2/CXCR1 Antagonism

The chemokine receptors CXCR2 and CXCR1 are key mediators of neutrophil migration to sites of inflammation and are considered important targets for the treatment of inflammatory diseases and cancer. Novel and potent antagonists of these receptors have been developed based on the 3,4-diamino-1,2,5-thiadiazole-1-oxide scaffold. These compounds have demonstrated excellent binding affinities for both CXCR2 and CXCR1 receptors and have shown inhibitory activity in in-vitro functional assays.

Interestingly, a closely related series of 3,4-diamino-1,2,5-thiadiazole-1,1-dioxides, while exhibiting excellent binding affinities in membrane-based assays, did not show functional antagonist activity. This highlights the subtle structural requirements for effective antagonism at these receptors, where the oxidation state of the sulfur atom in the thiadiazole ring plays a critical role in determining the biological response. A scaffold hopping approach from a known thiazolo[4,5-d]pyrimidine CXCR2 antagonist has also led to the identification of other novel heterocyclic systems with antagonistic activity.

| Compound Series | Binding Affinity (CXCR2/CXCR1) | Functional Activity |

|---|---|---|

| 3,4-Diamino-1,2,5-thiadiazole-1-oxides | Excellent | Excellent inhibitory activity |

| 3,4-Diamino-1,2,5-thiadiazole-1,1-dioxides | Excellent | No functional activity |

Anticonvulsant Activity of Thiadiazole Derivatives

The search for novel antiepileptic drugs with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. Various classes of thiadiazole derivatives have been investigated for their anticonvulsant properties. While the majority of published research focuses on 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers, the general findings suggest that the thiadiazole nucleus can serve as a valuable pharmacophore for anticonvulsant activity.

Studies on different series of substituted 1,3,4-thiadiazoles have shown protection against seizures in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The anticonvulsant activity is often influenced by the nature of the substituents on the thiadiazole ring. For example, the presence of certain aromatic or heterocyclic moieties can enhance the protective effects. Although direct studies on the anticonvulsant activity of this compound analogues are not extensively reported, the known anticonvulsant potential of the broader thiadiazole family suggests that this specific scaffold could be a promising area for future investigation.

| Thiadiazole Isomer | Substituents | Anticonvulsant Activity Model | Observed Effect |

|---|---|---|---|

| 1,2,4-Thiadiazole | 3-Aryl amino/amino-4-aryl-5-imino | MES and scPTZ | Protection from MES seizures |

| 1,3,4-Thiadiazole | 2,5-Disubstituted | Pentylenetetrazole-induced convulsions | Up to 90% protection |

| 1,3,4-Thiadiazole | 2-Thiobenzyl derivatives | MES | Good anticonvulsant activity |

Peptidomimetics and Constrained Peptides Utilizing Thiadiazolidine 1,1-Dioxide Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as enhanced stability and oral bioavailability. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has been identified as a valuable tool in the construction of peptidomimetic structures and constrained peptides. This heterocyclic system can serve as a non-hydrolyzable component in peptide analogues, offering a rigid framework that can help to lock the molecule into a bioactive conformation.

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, in particular, has been shown to be a powerful tool for probing the active sites of enzymes, such as serine proteases. By acting as a substrate-like motif, this scaffold can be used to design potent and selective enzyme inhibitors that interact with both the S and S' subsites of the enzyme. The synthesis of these cyclosulfamides can be achieved starting from proteogenic amino acids, allowing for the incorporation of diverse side chains to target specific biological molecules. The ability to create constrained di- and tripeptides using this scaffold opens up possibilities for the development of novel therapeutics that can modulate protein-protein interactions.

Q & A

Q. What are the recommended methods for synthesizing 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide with high purity?

High-purity synthesis typically involves multi-step reactions under controlled conditions. Key steps include benzylation of the thiadiazolidine core and subsequent oxidation to achieve the 1,1-dioxide moiety. Purification methods such as column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) are critical. Armarego’s guidelines for laboratory chemical purification emphasize solvent selection based on compound solubility and thermal stability . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity before final oxidation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Strict adherence to PPE (gloves, lab coats, goggles) and handling under inert atmosphere (e.g., nitrogen) is essential due to potential sensitivity to moisture or oxygen . Storage should occur in airtight containers at 2–8°C, avoiding prolonged exposure to light. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels, as outlined in TCI America’s safety data sheets . Emergency protocols include immediate eye rinsing and consultation with safety sheets for toxicity thresholds (e.g., LD50 data).

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural confirmation, with characteristic shifts for the benzyl group (~7.3 ppm aromatic protons) and thiadiazolidine-dioxide ring. Infrared (IR) spectroscopy identifies S=O stretches (~1150–1250 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Mass spectrometry (ESI-TOF or HRMS) validates molecular weight and fragmentation patterns. Conflicting spectral data, such as unexpected peaks, may arise from impurities or tautomeric forms, necessitating repeated purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Contradictions in bioactivity (e.g., EC50 variability) often stem from assay conditions (e.g., cell line specificity, concentration gradients). Orthogonal assays, such as FLIPR (fluorescence imaging) and GTPγS binding, should be employed to cross-validate results . Statistical tools like ANOVA or Bland-Altman analysis quantify inter-assay variability. For instance, EC50 differences <1.5 µM in FLIPR vs. GTPγS may reflect target-binding kinetics rather than compound inefficacy .

Q. What experimental design strategies optimize the reaction conditions for synthesizing derivatives of this compound?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions . For example, a central composite design can map the influence of benzylation time (X₁) and oxidation temperature (X₂) on yield. Statistical software (e.g., JMP or Minitab) analyzes interactions between variables, reducing trial counts by 40–60% while maintaining robustness .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and stability. The compound’s sulfone group often forms hydrogen bonds with kinase active sites (e.g., CDK1/GSK3β), while the benzyl moiety engages in π-π stacking . Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications. Virtual screening against PubChem databases prioritizes derivatives with improved selectivity .

Q. What strategies mitigate stability issues of this compound under varying experimental conditions?

Degradation pathways (hydrolysis, oxidation) are minimized by storing the compound in anhydrous solvents (e.g., DMF or DMSO) under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via HPLC-MS. Buffering reaction media to pH 6–7 prevents acid/base-catalyzed decomposition . Lyophilization enhances long-term stability for biological testing, with residual solvent levels monitored via GC-MS .

Methodological Notes

- Data Contradiction Analysis : Cross-validation using orthogonal techniques (e.g., NMR vs. X-ray crystallography) resolves structural ambiguities .

- Advanced Characterization : Synchrotron XRD or cryo-EM may elucidate crystal packing or protein-ligand interactions inaccessible via routine methods .

- Ethical Compliance : Adhere to institutional chemical hygiene plans (e.g., ANSI Z400.1) for waste disposal and exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.